molecular formula C23H18FN7O2 B2875250 benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920365-93-1

benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2875250
CAS No.: 920365-93-1
M. Wt: 443.442
InChI Key: HGILVEVXYOASDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a methanone group to a piperazine ring, which is further substituted with a 3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety. This complex structure integrates multiple pharmacophores, including the benzofuran ring (known for bioactivity in medicinal chemistry), the triazolopyrimidine system (common in kinase inhibitors), and the 4-fluorophenyl group (often used to enhance metabolic stability and binding affinity). The compound’s structural elucidation likely employs crystallographic tools like SHELXL for refinement and NMR spectroscopy to analyze substituent effects on electronic environments .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c24-16-5-7-17(8-6-16)31-22-20(27-28-31)21(25-14-26-22)29-9-11-30(12-10-29)23(32)19-13-15-3-1-2-4-18(15)33-19/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGILVEVXYOASDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran core, which can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The triazolopyrimidine moiety is then introduced via a cyclization reaction involving appropriate precursors. Finally, the piperazine ring is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while nucleophilic substitution on the piperazine ring can introduce various functional groups.

Scientific Research Applications

Benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation . The triazolopyrimidine ring can inhibit specific kinases and other enzymes, while the piperazine ring enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its triazolopyrimidine-piperazine-benzofuran scaffold. Key analogues include:

  • Impurity A [(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone]: Shares the benzofuran-methanone core but lacks the triazolopyrimidine-piperazine chain. The replacement of the 4-fluorophenyl-triazolopyrimidine with a 4-hydroxyphenyl group reduces molecular weight (294.34 vs. ~460) and logP (2.1 vs. ~3.2), correlating with higher solubility (0.5 mg/mL vs. 0.05 mg/mL) but loss of bioactivity .
  • Triazolopyrimidine Derivatives : Substituting the 4-fluorophenyl group with phenyl or 4-chlorophenyl alters steric and electronic properties. For example, a phenyl analogue (MW 442.4) shows reduced potency (IC50 15 nM vs. 10 nM), while a 4-chlorophenyl variant (MW 476.8) exhibits improved activity (IC50 8 nM) due to enhanced halogen bonding .

NMR Spectral Comparisons

NMR studies (e.g., δH chemical shifts) highlight substituent-induced electronic changes. In compounds with analogous scaffolds, shifts in regions corresponding to the triazolopyrimidine (e.g., δ 7.5–8.5 ppm) and benzofuran (δ 6.5–7.5 ppm) moieties reveal how electron-withdrawing groups (e.g., -F) deshield adjacent protons (Figure 1, ). For instance, the 4-fluorophenyl group in the target compound causes downfield shifts in triazolopyrimidine protons compared to non-fluorinated analogues, indicating enhanced electron deficiency .

Lumping Strategy and Physicochemical Grouping

The lumping strategy groups compounds with similar structural motifs for predictive modeling . For example:

Surrogate Group Included Compounds Shared Properties
Triazolopyrimidine-Piperazines Target compound, phenyl/chlorophenyl analogues High logP (~3.2–3.8), low solubility
Benzofuran-Methanones Target compound, Impurity A Moderate solubility, π-π stacking motifs

This approach simplifies reaction networks (e.g., reducing 13 reactions to 5 in analogous systems) and predicts metabolic pathways or degradation products .

Key Research Findings

  • Substituent Sensitivity: Minor changes (e.g., -F to -Cl) significantly alter potency and solubility, underscoring the need for precise synthetic control.
  • Analytical Tools : NMR and crystallography are indispensable for elucidating substituent effects and confirming structural integrity .
  • Lumping Utility : Grouping structurally similar compounds streamlines property prediction but risks oversimplifying unique reactivities .

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex molecule that combines the benzofuran moiety with a triazolo-pyrimidine structure. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The molecular formula of the compound is C22H21FN6OC_{22}H_{21}FN_{6}O, and its structure can be represented as follows:

Benzofuran 2 yl 4 3 4 fluorophenyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl piperazin 1 yl methanone\text{Benzofuran 2 yl 4 3 4 fluorophenyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl piperazin 1 yl methanone}

Biological Activity Overview

The biological activities of benzofuran derivatives can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. For instance:

  • A series of benzofuran-based compounds were synthesized and tested against Mycobacterium tuberculosis (M. tuberculosis) and demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL for certain derivatives .
  • Compounds containing the benzofuran scaffold have also shown efficacy against various pathogenic fungi and bacteria, suggesting a broad spectrum of antimicrobial activity .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives:

  • A novel derivative showed moderate inhibitory activity on human breast cancer MCF-7 cells with an IC50 value of 58 µM .
  • Other compounds demonstrated potent inhibition of topoisomerase I, a critical enzyme in cancer cell proliferation .

3. Anti-inflammatory and Analgesic Properties

Benzofurans have been reported to possess anti-inflammatory effects:

  • Certain derivatives were found to inhibit the production of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Case Study 1: Antimycobacterial Activity

In a study by Yempala et al., a series of 2-substituted benzofurans were synthesized and screened for their activity against M. tuberculosis H37Rv. The compound 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro [3,2-e] benzofuran exhibited an MIC of 3.12 µg/mL with low cytotoxicity towards mammalian cells, highlighting its therapeutic potential .

Case Study 2: Anticancer Properties

A recent investigation into the effects of a specific benzofuran derivative on K562 leukemia cells revealed that exposure led to increased caspase activity, indicating the induction of apoptosis. The study measured caspase 3 and 7 activities at various time points post-exposure to assess the compound's efficacy in triggering programmed cell death .

Data Tables

Activity Type Compound Target Organism/Cell Line IC50/MIC
AntimicrobialBenzofuran derivativeM. tuberculosis8 µg/mL
AnticancerBenzofuran derivativeMCF-7 cells58 µM
Anti-inflammatoryBenzofuran derivativeInflammatory cytokinesNot specified
Apoptosis InductionSpecific benzofuran derivativeK562 leukemia cellsIncreased caspase activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.